N-(5-Aminosulfonylthiophen-2-YL)succinimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

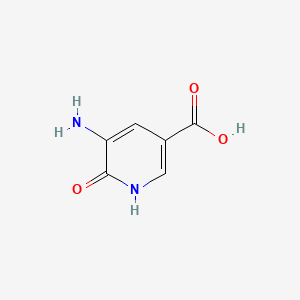

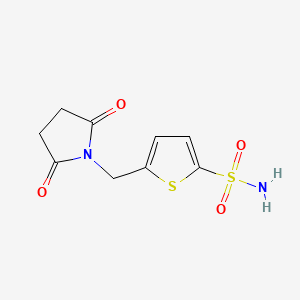

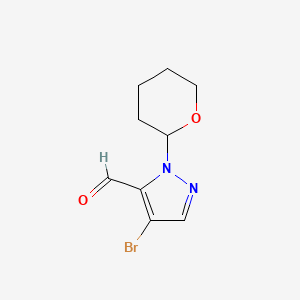

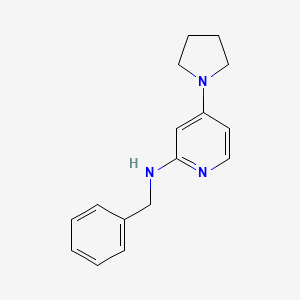

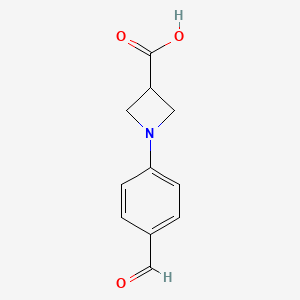

“N-(5-Aminosulfonylthiophen-2-YL)succinimide” is a chemical compound with the CAS Number: 1393441-98-9. Its molecular weight is 274.32 and its IUPAC name is 5-[(2,5-dioxo-1-pyrrolidinyl)methyl]-2-thiophenesulfonamide .

Molecular Structure Analysis

The InChI code for “N-(5-Aminosulfonylthiophen-2-YL)succinimide” is 1S/C9H10N2O4S2/c10-17(14,15)9-4-1-6(16-9)5-11-7(12)2-3-8(11)13/h1,4H,2-3,5H2,(H2,10,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving “N-(5-Aminosulfonylthiophen-2-YL)succinimide” are not available, succinimide formation from aspartic acid residues is known to occur via a process involving iminolization, cyclization, and dehydration .Scientific Research Applications

Chemical Synthesis and Modification

Succinimide derivatives, including N-(5-Aminosulfonylthiophen-2-YL)succinimide, have been synthesized and modified through various chemical reactions to explore their potential applications. For instance, the Lossen rearrangement has been utilized to create mechanism-based inhibitors for serine proteinases, demonstrating the chemical versatility of succinimide derivatives (Groutas et al., 1986).

Biological Potency and Molecular Docking Studies

Research into succinimide derivatives has also included comparative cholinesterase, α-glucosidase inhibitory, antioxidant activities, and molecular docking studies. These studies have synthesized succinimide derivatives to compare their biological potency, revealing significant inhibitory activities against cholinesterases and α-glucosidase enzymes. This suggests potential applications in treating diseases associated with enzyme dysregulation (Ahmad et al., 2020).

Medicinal Chemistry and Pharmacological Applications

Succinimide derivatives have been recognized for their diverse therapeutically related applications in pharmacological practices, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. This broad spectrum of biological activities highlights the potential of succinimide derivatives, including N-(5-Aminosulfonylthiophen-2-YL)succinimide, in drug discovery and development (Zhao et al., 2020).

Anticonvulsant Activity

Specific studies on racemic 2-amino-N-substituted succinimide derivatives have explored their anticonvulsant activity, revealing that certain derivatives exhibit significant activity against seizures produced by electroshock and pentylenetetrazol. This suggests that modifications to the succinimide structure can yield compounds with potential therapeutic applications in epilepsy and seizure disorders (Crider et al., 1981).

Safety and Hazards

properties

IUPAC Name |

5-[(2,5-dioxopyrrolidin-1-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S2/c10-17(14,15)9-4-1-6(16-9)5-11-7(12)2-3-8(11)13/h1,4H,2-3,5H2,(H2,10,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTHOMVMPIRNLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CC=C(S2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101182684 |

Source

|

| Record name | 2-Thiophenesulfonamide, 5-[(2,5-dioxo-1-pyrrolidinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide | |

CAS RN |

1393441-98-9 |

Source

|

| Record name | 2-Thiophenesulfonamide, 5-[(2,5-dioxo-1-pyrrolidinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenesulfonamide, 5-[(2,5-dioxo-1-pyrrolidinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)